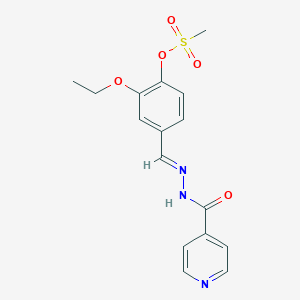![molecular formula C32H36N6O B304848 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304848.png)
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine, also known as ND-630, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by binding to the ATP-binding site of FAK, thereby inhibiting its activity. FAK is a cytoplasmic protein that plays a key role in cell adhesion, migration, and survival. It is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Biochemical and Physiological Effects
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of FAK, which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
実験室実験の利点と制限
One advantage of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is that it has shown potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is that the synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is relatively simple and can be carried out in a laboratory setting. However, one limitation is that 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is still undergoing clinical trials, and its safety and efficacy in humans are not yet fully known.
将来の方向性
There are several future directions for the study of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine. One direction is to further investigate its mechanism of action and how it inhibits the activity of FAK. Another direction is to study its efficacy in combination with other anti-cancer agents. Additionally, further clinical trials are needed to determine its safety and efficacy in humans. Finally, the development of more potent and selective FAK inhibitors is an area of ongoing research.
Conclusion
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of FAK, a protein that is overexpressed in many types of cancer. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies, and its synthesis is relatively simple. However, further research is needed to determine its safety and efficacy in humans, and the development of more potent and selective FAK inhibitors is an area of ongoing research.
合成法
The synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine involves a series of chemical reactions that lead to the formation of the final compound. The starting materials for the synthesis are commercially available and include 2,6-diaminopyrimidine, 3-naphthalen-1-ylmethoxybenzaldehyde, and piperidine. The synthesis involves the condensation of these starting materials to form the final compound. The process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
特性
製品名 |
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine |
|---|---|
分子式 |
C32H36N6O |
分子量 |
520.7 g/mol |
IUPAC名 |
N-[(E)-[3-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C32H36N6O/c1-5-17-37(18-6-1)31-22-30(34-32(35-31)38-19-7-2-8-20-38)36-33-23-25-11-9-15-28(21-25)39-24-27-14-10-13-26-12-3-4-16-29(26)27/h3-4,9-16,21-23H,1-2,5-8,17-20,24H2,(H,34,35,36)/b33-23+ |
InChIキー |
NRXOQAISXVZEMB-GZZLJNBRSA-N |
異性体SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)NN=CC4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304765.png)
![N'-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304767.png)
![N'-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304768.png)
![N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304770.png)
![N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304771.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304772.png)
![(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304774.png)
![(6Z)-6-[(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304775.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B304776.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304777.png)
![(6Z)-6-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304778.png)
![5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
![N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304784.png)
